molecular formula C9H10N2O B571248 6-Amino-7,8-dihydroisoquinolin-5(6H)-one CAS No. 115787-48-9

6-Amino-7,8-dihydroisoquinolin-5(6H)-one

Cat. No.: B571248
CAS No.: 115787-48-9
M. Wt: 162.192
InChI Key: UNMBBQJTPLHCFQ-UHFFFAOYSA-N
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Description

6-Amino-7,8-dihydroisoquinolin-5(6H)-one is a heterocyclic organic compound that belongs to the class of isoquinolinones. This compound is characterized by the presence of an amino group at the 6th position and a keto group at the 5th position of the isoquinoline ring system. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-7,8-dihydroisoquinolin-5(6H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminobenzylamine with ethyl acetoacetate in the presence of a strong acid such as hydrochloric acid can lead to the formation of the desired isoquinolinone structure.

Another approach involves the reduction of 6-nitro-7,8-dihydroisoquinolin-5(6H)-one using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. This reduction step converts the nitro group to an amino group, yielding this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Amino-7,8-dihydroisoquinolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

    Reduction: The keto group can be reduced to form a hydroxyl group, resulting in the formation of 6-amino-7,8-dihydroisoquinolin-5(6H)-ol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield 6-nitro-7,8-dihydroisoquinolin-5(6H)-one, while reduction of the keto group may produce 6-amino-7,8-dihydroisoquinolin-5(6H)-ol.

Scientific Research Applications

6-Amino-7,8-dihydroisoquinolin-5(6H)-one has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-7,8-dihydroisoquinolin-5(6H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could act as an inhibitor of a specific enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. The molecular targets and pathways involved vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    6-Nitro-7,8-dihydroisoquinolin-5(6H)-one: Similar structure but with a nitro group instead of an amino group.

    6-Amino-7,8-dihydroisoquinolin-5(6H)-ol: Similar structure but with a hydroxyl group instead of a keto group.

Uniqueness

6-Amino-7,8-dihydroisoquinolin-5(6H)-one is unique due to the presence of both an amino group and a keto group on the isoquinoline ring system. This combination of functional groups allows for a diverse range of chemical reactions and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-amino-7,8-dihydro-6H-isoquinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-8-2-1-6-5-11-4-3-7(6)9(8)12/h3-5,8H,1-2,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNMBBQJTPLHCFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CN=C2)C(=O)C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20669310
Record name 6-Amino-7,8-dihydroisoquinolin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115787-48-9
Record name 6-Amino-7,8-dihydroisoquinolin-5(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20669310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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